molecular formula C10H6BrN3O B2525058 (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile CAS No. 179912-34-6

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile

Cat. No.: B2525058
CAS No.: 179912-34-6
M. Wt: 264.08 g/mol
InChI Key: SGSPRKJTAXCQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves the reaction of 6-bromoquinazoline derivatives with acetonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents.

Scientific Research Applications

(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile include other quinazoline derivatives, such as:

  • 6-Bromoquinazoline
  • 4-Oxoquinazoline
  • 2-Acetonitrilequinazoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

179912-34-6

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15)

InChI Key

SGSPRKJTAXCQDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.